Cholesteryl 2-naphthoate
Description
Contextualization within Cholesteryl Ester Chemistry and Naphthoate Derivative Research
Cholesteryl esters, as a class, are renowned for their tendency to form cholesteric (or chiral nematic) liquid crystal phases. github.ioarchive.org This behavior was first observed in the late 19th century with cholesteryl benzoate, which displayed a cloudy, iridescent liquid phase upon melting before turning into a clear liquid at a higher temperature. github.io This discovery of "liquid crystals" opened up a new field of scientific inquiry. The structure of cholesteryl esters, featuring a rigid and flat steroid nucleus attached to a flexible chain, is key to their mesomorphic (liquid crystalline) behavior. google.com The specific nature of the ester group significantly influences the temperature range and type of liquid crystal phase formed. archive.org
Naphthoate derivatives, compounds derived from naphthoic acid, are also a subject of extensive research. The naphthalene (B1677914) group, a bicyclic aromatic system, imparts rigidity and specific electronic properties to molecules. This makes naphthoate derivatives valuable in various fields, from the synthesis of polymers and dyes to their use as photosensitizers and in medicinal chemistry. For instance, 6-hydroxy-2-naphthoic acid is a common monomer used in the production of high-performance liquid crystal polymers. github.io The incorporation of a naphthoate moiety into a cholesterol-based structure, as in Cholesteryl 2-naphthoate (B1225688), is therefore a deliberate synthetic strategy to create a molecule with specific liquid crystalline characteristics.
Interdisciplinary Significance of Cholesteryl 2-naphthoate in Contemporary Chemical Science
The significance of this compound lies at the nexus of several scientific disciplines. Its identity as a cholesteric liquid crystal makes it a subject of interest in materials science. Cholesteric liquid crystals are known for their unique optical properties, such as selective reflection of light, which results in iridescent colors that are sensitive to temperature. This property is the basis for their use in thermochromic devices.
Furthermore, the study of homologous series of cholesteryl esters, such as the cholesteryl 6-n-alkoxy-2-naphthoates, provides fundamental insights into structure-property relationships in liquid crystals. Research on these series has shown that all the esters are enantiotropic cholesteric, meaning they exhibit a liquid crystal phase on both heating and cooling. archive.org The introduction of a smectic phase, a more ordered liquid crystal phase, is observed in derivatives with longer alkoxy chains. archive.org While specific research on this compound is part of this broader context, detailed experimental data for this particular compound is not as prevalent in the literature as for some of its derivatives.
The synthesis of various cholesteryl esters is a common practice in organic chemistry laboratories to demonstrate the principles of esterification and to create materials with interesting physical properties. The general procedure involves the reaction of cholesterol with the corresponding acyl chloride (in this case, 2-naphthoyl chloride), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
While detailed research findings on this compound are limited in publicly available literature, its properties can be inferred from the systematic studies of related compounds. The table below outlines the kind of data that is typically collected for characterization in this class of compounds.
Table 1: General Characterization Data for Cholesteryl Esters
| Property | Description |
| Molecular Formula | The elemental composition of the molecule. For this compound, this is C₃₈H₅₄O₂. |
| Molecular Weight | The mass of one mole of the compound. |
| Synthesis Method | The chemical reaction used to prepare the compound, typically the esterification of cholesterol with the corresponding naphthoyl chloride. |
| Melting Point | The temperature at which the solid compound transitions to a liquid or liquid crystalline phase. |
| Clearing Point | The temperature at which the liquid crystalline phase transitions to an isotropic (clear) liquid. Also known as the isotropic transition temperature. |
| Mesophase Type(s) | The type of liquid crystal phase(s) exhibited (e.g., cholesteric, smectic). Cholesteryl esters typically exhibit a cholesteric phase. |
| Spectroscopic Data | Data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy used to confirm the molecular structure. |
| Crystallographic Data | Information on the arrangement of atoms in the solid-state crystal lattice, obtained from X-ray diffraction studies. |
Structure
3D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52O2/c1-25(2)9-8-10-26(3)33-17-18-34-32-16-15-30-24-31(19-21-37(30,4)35(32)20-22-38(33,34)5)40-36(39)29-14-13-27-11-6-7-12-28(27)23-29/h6-7,11-15,23,25-26,31-35H,8-10,16-22,24H2,1-5H3/t26-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJUEMITSYBRAL-URDOEOIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC6=CC=CC=C6C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Targeted Chemical Derivatization of Cholesteryl 2 Naphthoate
Strategic Approaches to Cholesteryl Ester Synthesis
The formation of the ester bond between cholesterol and 2-naphthoic acid can be achieved through several strategic approaches, ranging from classic esterification protocols to modern cross-coupling reactions. The choice of method often depends on the desired yield, purity, and tolerance of other functional groups present in the precursors.
Direct esterification is a fundamental approach for synthesizing cholesteryl esters. These methods typically involve the reaction of cholesterol with 2-naphthoic acid or one of its activated derivatives.
Fischer-Speier Esterification : This classic method involves reacting cholesterol with 2-naphthoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the reaction to completion. However, the harsh acidic conditions can be incompatible with sensitive substrates.
Steglich Esterification : A milder and more common approach involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method facilitates the reaction between cholesterol and 2-naphthoic acid at room temperature, forming the desired ester and dicyclohexylurea as a byproduct. acs.org
Acyl Chloride Method : A highly efficient route involves the conversion of 2-naphthoic acid to 2-naphthoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with cholesterol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.net
A comparative overview of common esterification reagents is presented below.
| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | 2-Naphthoyl chloride, Pyridine | Room Temperature, 12h | High yield, fast reaction | Requires prior synthesis of acyl chloride |
| Steglich Esterification | 2-Naphthoic acid, DCC, DMAP | Room Temperature, Reflux | Mild conditions, good for sensitive substrates | Byproduct (DCU) can be difficult to remove |
| Organocatalysis | Ph₃P·SO₃ adduct | Toluene, 110 °C | High yields, less toxic than many alternatives nih.gov | Requires elevated temperatures |
The data in this table is illustrative of general esterification methodologies as applied to cholesterol.
Modern synthetic chemistry offers powerful alternatives to traditional esterification, notably palladium-catalyzed cross-coupling reactions. A recently developed process allows for the synthesis of bulky cholesteryl esters from cholesterol and aroyl chlorides in good to high yields. scirp.orgresearchgate.net This method utilizes a specific palladium catalyst and microwave irradiation to facilitate the coupling. nih.govnih.gov
The reaction proceeds by mixing cholesterol, a base such as sodium tert-butoxide, the aroyl chloride (e.g., 2-naphthoyl chloride), and a palladium catalyst in a suitable solvent like 1,4-dioxane. scirp.orgnih.gov The use of microwave chemistry provides an energy-efficient method for heating, often leading to shorter reaction times and improved yields. scirp.org This approach is versatile and can be used to synthesize a wide variety of cholesterol esters with different functional groups. nih.govcreative-proteomics.com
Table 1: Palladium-Catalyzed Cross-Coupling for Cholesteryl Ester Synthesis
Click to view data
| Component | Reagent/Condition | Purpose | Reference |
| Steroid | Cholesterol | Hydroxyl group source | scirp.orgnih.gov |
| Acyl Source | Aroyl Chloride (e.g., 2-Naphthoyl Chloride) | Acyl group source | scirp.orgnih.gov |
| Catalyst | PdCl₂(dtbpf) complex | Facilitates C-O bond formation | scirp.orgnih.gov |
| Base | Sodium tert-butoxide | Deprotonates cholesterol | scirp.orgnih.gov |
| Solvent | 1,4-Dioxane | Reaction medium | scirp.orgnih.gov |
| Conditions | Microwave, 100°C, 2 hours | Energy input, accelerates reaction | scirp.orgnih.gov |
Synthesis of Naphthoate Structural Motifs
The availability and purity of the 2-naphthoic acid precursor are critical for the successful synthesis of cholesteryl 2-naphthoate (B1225688). Several reliable methods exist for the preparation of this key intermediate.
2-Naphthoic acid (naphthalene-2-carboxylic acid) can be synthesized through various routes, starting from different naphthalene (B1677914) derivatives. wikipedia.org
Oxidation of 2-Alkylnaphthalenes : A common industrial method is the liquid-phase oxidation of 2-methylnaphthalene. This reaction is typically carried out using air or pure oxygen in the presence of a catalyst system, which may consist of a transition metal carboxylate (like Co(OAc)₂ or Mn(OAc)₂) and a co-catalyst. google.com
Haloform Reaction : Methyl β-naphthyl ketone can be subjected to the haloform reaction, where treatment with sodium hypochlorite (B82951) or calcium hypochlorite in an aqueous solution yields 2-naphthoic acid and chloroform. orgsyn.org The crude acid is then precipitated by acidification. orgsyn.org
Carboxylation of Naphthalene Derivatives : 2-Naphthoic acid can be prepared via the carboxylation of organometallic naphthalene intermediates. Another approach involves the nickel-catalyzed carboxylation of 1-chloronaphthalene (B1664548) with carbon dioxide. wikipedia.org
Table 2: Selected Preparative Methods for 2-Naphthoic Acid
Click to view data
| Starting Material | Key Reagents | Reaction Type | Yield | Reference |
| Methyl β-naphthyl ketone | Sodium hypochlorite, HCl | Haloform Reaction | 87-88% | orgsyn.org |
| 2-Methylnaphthalene | O₂, Transition metal catalyst | Liquid-Phase Oxidation | High Efficiency | google.com |
| Naphthalene, Formaldehyde | CuCl, DMF, O₂ | Copper-Catalyzed Oxidation | 98% | guidechem.com |
The naphthalene ring of 2-naphthoic acid can be functionalized to introduce various substituents, allowing for the synthesis of a diverse library of cholesteryl naphthoate derivatives. These transformations can be performed on 2-naphthoic acid itself or on its precursors. For example, starting with 6-hydroxy-2-naphthoic acid, the hydroxyl group can be converted to an amino group via the Bucherer reaction (reaction with ammonia (B1221849) in the presence of a sulfite). google.com This amino group can then undergo diazotization followed by a Sandmeyer-type reaction to introduce other functionalities, such as a bromo group, yielding 6-bromo-2-naphthoic acid. google.com Such functionalized naphthoic acids can then be esterified with cholesterol to produce modified cholesteryl esters.
Deliberate Chemical Modification and Conjugate Design
The targeted chemical modification of cholesteryl 2-naphthoate can be approached by altering either the cholesterol scaffold or the naphthoate moiety. These modifications are aimed at fine-tuning the molecule's physicochemical properties for specific applications.
Modification of the Cholesterol Backbone : The cholesterol structure can be modified prior to esterification. For example, 3β-acetoxy-6-iodocholest-5-ene, derived from cholesterol, can serve as a key intermediate for introducing aryl groups at the C6 position via Suzuki-Miyaura cross-coupling reactions. thieme-connect.com The resulting 6-aryl-substituted cholesterol derivative could then be hydrolyzed and esterified with 2-naphthoic acid to create novel conjugates.
Modification of the Naphthoate Moiety : As discussed in section 2.2.2, various functional groups can be introduced onto the naphthalene ring. Esterifying these functionalized 2-naphthoic acids with cholesterol allows for the creation of conjugates with tailored electronic or steric properties.
Conjugate Design : By combining a modified cholesterol unit with a modified naphthoate unit, complex conjugates can be designed. For instance, a hydrophilic group could be attached to the naphthoate ring to improve the water solubility of the resulting ester, a strategy often employed for plant sterols to enhance their applicability. nih.gov This approach allows for the rational design of this compound derivatives with properties engineered for roles in drug delivery, liquid crystal formation, or as molecular probes.
Regioselective Functionalization of the Steroidal Core
The functionalization of the steroidal core of cholesteryl esters, including this compound, in a regioselective manner presents a synthetic challenge due to the presence of multiple, relatively inert C-H bonds. However, specific positions on the cholesterol backbone can be targeted through various synthetic strategies. With the 3β-hydroxyl group protected as the 2-naphthoate ester, other positions on the steroidal rings and the side chain become accessible for modification.
One of the most common regioselective functionalizations of the cholesterol core in cholesteryl esters is the allylic oxidation of the B-ring. The C7 position is particularly susceptible to oxidation due to its allylic relationship with the C5-C6 double bond. This transformation introduces a ketone or hydroxyl group at a specific position, which can then be used as a handle for further derivatization.
Research has also explored the enzymatic and non-enzymatic oxidation of the flexible side chain of cholesteryl esters. These reactions can introduce hydroxyl or other functional groups at various positions along the alkyl chain, although achieving high regioselectivity can be challenging. The specific products formed often depend on the oxidizing agent and reaction conditions employed.
| Functionalization Site | Type of Reaction | Key Features | Potential Further Reactions |
| C7 (B-ring) | Allylic Oxidation | Targets the position allylic to the C5-C6 double bond. | Further modification of the introduced keto or hydroxyl group. |
| Side Chain | Oxidation | Can occur at various positions, with some enzymatic methods offering higher selectivity. | Derivatization of the newly introduced functional groups. |
Incorporation of Spacer Arms and Linker Chemistries in Hybrid Systems
A key strategy in the development of functional cholesteryl naphthoate derivatives, particularly for biological applications, is the incorporation of spacer arms or linkers. This is often achieved through a modular synthesis approach where a linker molecule is attached to a precursor of the final molecule. In the context of cholesteryl-naphthoate based systems, this typically involves linking a functional moiety, such as a fluorophore, to the cholesterol backbone via a flexible spacer.
The use of amino acids as linkers is a common and versatile approach. researchgate.netbiorxiv.org For instance, amino acids can be reacted with a functionalized naphthalic anhydride (B1165640) to form a naphthalimide derivative, which is then coupled to cholesterol. This method allows for the introduction of a variety of linker lengths and functionalities, depending on the amino acid used. The choice of linker can significantly influence the properties of the final hybrid molecule, such as its solubility, membrane immersion depth, and interactions with its environment. mdpi.com
For example, a modular design for fluorescent cholesteryl probes has been developed based on a 1,8-naphthalimide (B145957) scaffold. researchgate.netnih.gov In this design, different linkers and head groups can be systematically varied to fine-tune the probe's characteristics. researchgate.netnih.gov This approach simplifies the creation of probes with distinct spectral and biophysical properties. nih.govd-nb.info
| Linker Type | Synthetic Approach | Advantages | Example Application |
| Amino Acid | Reaction with functionalized naphthalic anhydride followed by esterification with cholesterol. biorxiv.org | Versatility in length and functionality, biocompatibility. mdpi.com | Fluorescent cholesteryl probes for live-cell imaging. d-nb.info |
| Polyethylene (B3416737) Glycol (PEG) | Coupling of a PEG derivative to a cholesterol precursor. | Enhanced water solubility, reduced non-specific binding. | Drug delivery systems. |
Synthesis of Cholesteryl-Naphthoate Based Probes for Biological Systems
The synthesis of cholesteryl-naphthoate based probes for biological systems is a direct application of the synthetic methodologies described above, particularly the incorporation of spacer arms and functional moieties. These probes are designed to mimic the behavior of natural cholesterol while providing a detectable signal, such as fluorescence, for imaging and sensing applications.
A prevalent strategy involves the use of a fluorophore derived from the naphthoate family, such as a naphthalimide, which is tethered to the cholesterol molecule. The modular synthesis approach is particularly powerful in this context, allowing for the creation of a library of probes with varying properties. researchgate.netnih.govd-nb.info
The general synthetic scheme for such probes often involves a multi-step process:
Fluorophore-Linker Conjugation: An amino acid (the linker) is reacted with a functionalized naphthalic anhydride to create a fluorescent naphthalimide derivative with a carboxylic acid handle. biorxiv.org
Esterification: The naphthalimide-linker conjugate is then esterified with cholesterol to form the final probe molecule. biorxiv.org
The choice of the linker and any additional "head groups" attached to the fluorophore can dramatically affect the probe's cellular uptake, subcellular localization, and photophysical properties. researchgate.netnih.govd-nb.info For example, the incorporation of a polar linker can enhance the probe's solubility and influence its orientation within a lipid membrane. mdpi.com These synthetic strategies provide a versatile toolkit for developing sophisticated molecular probes to study cholesterol trafficking and membrane dynamics in living cells. nih.govd-nb.info
| Probe Component | Function | Examples |
| Cholesterol Moiety | Membrane anchor, mimics natural cholesterol. | Cholesterol |
| Naphthoate-based Fluorophore | Reporter group for detection. | 1,8-naphthalimide derivatives. researchgate.netnih.gov |
| Linker/Spacer Arm | Connects cholesterol to the fluorophore, modulates properties. | Glycine, L-Serine, β-Alanine, L-Lysine. biorxiv.orgmdpi.com |
| Head Group | Modifies solubility, cellular targeting, and photophysical properties. | Ethanolamine, piperazine, morpholine. biorxiv.org |
Mesomorphic Behavior and Liquid Crystalline Phenomena of Cholesteryl 2 Naphthoate and Analogous Systems
Cholesteric Mesophase Formation and Morphological Characterization
The formation of a cholesteric (chiral nematic) mesophase is a hallmark of many cholesterol derivatives, arising from the inherent chirality of the cholesterol molecule. This chirality imposes a helical twist on the arrangement of the elongated molecules, leading to unique optical properties. In analogous systems, such as the homologous series of cholesteryl 6-n-alkoxy-2-naphthoates, the introduction of a naphthoate group influences the molecular geometry and intermolecular interactions, thereby affecting the stability and characteristics of the mesophases formed.
The cholesteric phase of compounds like cholesteryl 2-naphthoate (B1225688) and its analogs can exhibit several distinct optical textures when observed under a polarizing microscope, depending on the alignment of the helical axis relative to the viewing direction and the sample preparation conditions.
Planar Texture: This texture arises when the helical axis of the cholesteric liquid crystal is oriented perpendicular to the surface of the sample. This alignment results in the selective reflection of circularly polarized light of a specific wavelength, leading to the appearance of iridescent colors.
Focal Conic Texture: When the helical structure is distorted, for instance by mechanical stress or by cooling from the isotropic liquid phase without specific surface alignment, a focal conic texture is often observed. This texture is characterized by complex domains where the helical axes are arranged in a more disordered fashion, resulting in a scattering of light that gives the sample a turbid appearance. This texture is common in cholesteric liquid crystals.
Oily Streak Texture: The oily streak texture was one of the first textures to be experimentally observed in a cholesteryl ester, specifically cholesteryl benzoate. wikipedia.org This texture is characterized by the appearance of small, birefringent streaks against a dark background when viewed between crossed polarizers. wikipedia.org It occurs when the helical axis of the director is parallel to the direction of incident light. wikipedia.org
The phase transitions in liquid crystalline materials can be classified as either enantiotropic or monotropic. An enantiotropic transition is one where the liquid crystalline phase is thermodynamically stable and can be observed on both heating and cooling cycles. In contrast, a monotropic transition is one where the liquid crystalline phase is only metastable and is observed only upon supercooling from a higher temperature phase.
For the homologous series of cholesteryl 6-n-alkoxy-2-naphthoates, the observed transitions are enantiotropic, meaning the cholesteric and smectic phases are stable and reversible upon heating and cooling. ias.ac.in
Thermotropic Phase Transition Investigations
The thermal behavior of cholesteryl 2-naphthoate and its analogs is of significant interest for understanding the stability and range of their liquid crystalline phases. Differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) are key techniques used to determine the temperatures and enthalpies of these transitions.
In many cholesteryl esters, a smectic phase can be observed at temperatures below the cholesteric phase. The transition from the smectic to the cholesteric phase involves the melting of the layered smectic structure into the helical structure of the cholesteric phase. In the homologous series of cholesteryl 6-n-alkoxy-2-naphthoates, a smectic-cholesteric transition is observed. The transition temperatures for this series are presented in the table below. The smectic-cholesteric transition points for this series lie on a smooth curve that initially rises to a maximum value and then decreases as the length of the alkoxy chain increases. ias.ac.in
The transition from the cholesteric phase to the isotropic liquid phase is a first-order phase transition characterized by the loss of all orientational and positional order. This transition is associated with a specific clearing temperature (T_c) and a latent heat of transition. For the homologous series of cholesteryl 6-n-alkoxy-2-naphthoates, the cholesteric-isotropic transition temperatures exhibit an alternating effect, with separate trends for compounds with even and odd numbers of carbon atoms in their alkoxy chains. ias.ac.in This odd-even effect is a common phenomenon in liquid crystal homologous series and is related to the change in molecular shape and anisotropy with the extension of the alkyl chain.
The following table summarizes the transition temperatures for the homologous series of cholesteryl 6-n-alkoxy-2-naphthoates.
| Alkoxy Group (n) | Smectic-Cholesteric Transition (°C) | Cholesteric-Isotropic Transition (°C) |
| 1 | - | 205.0 |
| 2 | - | 181.0 |
| 3 | 148.0 | 185.5 |
| 4 | 151.5 | 171.0 |
| 5 | 154.0 | 168.0 |
| 6 | 156.0 | 160.0 |
| 7 | 157.0 | 156.5 |
| 8 | 157.5 | 152.0 |
| 9 | 156.0 | 150.0 |
| 10 | 154.5 | 147.0 |
| 12 | 150.0 | 144.0 |
| 16 | 141.0 | 139.5 |
| 18 | 138.0 | 137.0 |
Data sourced from: Mesomorphic behaviour of cholesteryl esters V. Cholesteryl 6-n-alkoxy-2-naphthoates ias.ac.in
The stability and temperature range of the mesophases in cholesteryl esters are highly sensitive to modifications in their molecular structure. Factors such as the nature of the ester group, the presence of substituents, and the length of alkyl chains can significantly influence the transition temperatures.
In the case of the homologous series of cholesteryl 6-n-alkoxy-2-naphthoates, the length of the n-alkoxy chain has a pronounced effect on the mesophase stability. ias.ac.in The cholesteric-isotropic transition temperatures generally decrease as the chain length increases, which is a common trend in liquid crystal homologous series. ias.ac.in This is attributed to the increasing flexibility of the longer alkyl chains, which disrupts the parallel alignment of the molecules and destabilizes the mesophase.
The position of substituents in the naphthyl moiety is also crucial. Studies on related compounds have shown that the position of substituents on a naphthalene (B1677914) ring can determine whether the molecule exhibits mesomorphism. ias.ac.in For instance, 6-n-alkoxy-2-naphthoic acids are mesomorphic, while other isomers are not, highlighting the importance of a linear molecular shape for the formation of stable liquid crystalline phases. ias.ac.in
Solvent Effects in Liquid Crystalline Media Research
The unique, anisotropic environment of liquid crystalline phases, particularly cholesteric phases, offers a structured medium that can significantly influence chemical processes. The solvent is not merely an inert medium but an active participant in dictating the energetics and pathways of chemical reactions and molecular arrangements.
Impact of Cholesteric Solvents on Reaction Energetics and Kinetics
The ordered, chiral structure of cholesteric liquid crystals can exert a notable influence on the kinetics and thermodynamics of chemical reactions conducted within them. This is a departure from isotropic solvents, where reactant molecules are randomly oriented. In a cholesteric medium, the solvent molecules have a long-range orientational order and a helical superstructure, which can impose geometric constraints on dissolved reactants and transition states.
Research into the kinetics of bimolecular reactions, such as the formation of Schiff bases from enantiomeric amines and aldehydes, within cholesteric solvents has revealed that the reaction rates and activation parameters can differ significantly from those in isotropic solvents. tandfonline.com A key factor influencing these kinetics is the interaction between the solute molecules and the chiral solvent environment. The strength of this solute-solvent interaction can be gauged by the helical twisting power (HTP), which is a measure of how effectively a chiral dopant can induce a helical twist in a nematic phase.
It has been observed that for a given reaction in a steroidal cholesteric solvent, the reaction rate is lower for the enantiomer that exhibits a higher HTP. tandfonline.com This suggests that a stronger interaction with the chiral medium, which leads to a greater distortion of the cholesteric pitch, also results in a higher energy barrier for the reaction. The chiral environment of the solvent can preferentially stabilize certain enantiomeric reactants or transition states, leading to enantioselective effects on reaction rates. The kinetics of such reactions can be conveniently monitored by observing the change in the cholesteric pitch, which directly correlates with the concentration of chiral species in the mixture. tandfonline.com
Table 1: Influence of Cholesteric Solvent on Reaction Parameters
| Parameter | Observation in Cholesteric Solvent | Implication |
| Reaction Rate | Varies between enantiomers; lower for the enantiomer with higher Helical Twisting Power (HTP). tandfonline.com | The chiral solvent environment can differentiate between enantiomeric reactants, affecting the activation energy. |
| Activation Parameters | Differ from values in isotropic solvents. | The ordered structure of the liquid crystal influences the energy of the transition state. |
| Monitoring Method | Continuous monitoring of cholesteric pitch changes. tandfonline.com | Provides a direct, real-time measure of the reaction progress as the concentration of chiral species changes. |
Molecular Solvation and Microenvironment Perturbations in Ordered Phases
In cholesteric phases, the introduction of solute molecules can perturb the delicate helical superstructure. The extent of this perturbation depends on the nature and concentration of the solute. The incorporation of different analyte vapors into cholesteric liquid crystal layers has been shown to disturb the pitch length, which in turn alters the optical properties of the material. researchgate.net For instance, non-polar solvent vapors are often more readily incorporated into the cholesteric structure than polar ones, leading to more significant changes in the helical pitch. researchgate.net
Studies on cholesteric mixtures, such as those of cholesteryl chloride and cholesteryl nonanoate, have demonstrated that the addition of non-chiral solute molecules can induce significant changes in the pitch. researchgate.net The sensitivity of the pitch to the presence of solutes is particularly pronounced in the pre-transitional region near a smectic phase, where the pitch can change exponentially with temperature. researchgate.net This high sensitivity makes cholesteric liquid crystals useful for sensor applications, as minute quantities of an analyte can induce a detectable optical response. researchgate.net
Table 2: Effect of Solutes on Cholesteric Phase Properties
| Solute Type | Effect on Cholesteric Phase | Underlying Mechanism |
| Non-chiral organic molecules | Alters the helical pitch. researchgate.net | Solute molecules align with the liquid crystal director, disrupting the molecular packing and affecting the twist angle between layers. researchgate.net |
| Organic solvent vapors (polar vs. non-polar) | Non-polar vapors cause a more significant shift in the absorption band compared to polar vapors. researchgate.net | Preferential engulfing of non-polar analytes by the cholesteric host, leading to a greater disturbance of the pitch length. researchgate.net |
| Enantiomeric reactants | Induces changes in pitch corresponding to their concentration. tandfonline.com | The chirality of the solute molecules directly contributes to the overall helical twist of the phase. |
Integration of Cholesteryl Naphthoate Derivatives into Liquid Crystalline Polymers (LCPs)
The unique optical and mesomorphic properties of cholesteryl naphthoate and its derivatives can be harnessed and stabilized by incorporating them into a polymer architecture. This leads to the formation of cholesteric liquid crystalline polymers (LCPs), which combine the properties of liquid crystals with the mechanical robustness and processability of polymers.
Design and Synthesis of Cholesteric LCPs Incorporating Naphthoate Units
The synthesis of cholesteric LCPs typically involves the polymerization of liquid crystalline monomers (mesogens) that possess a chiral center. Cholesterol and its derivatives, including cholesteryl naphthoate, are excellent candidates for introducing chirality into a polymer system. mdpi.com These chiral mesogens can be incorporated into the polymer architecture in two primary ways: as side-chain groups attached to a flexible polymer backbone, or as part of the main polymer chain.
For side-chain cholesteric LCPs, a common approach is the esterification of cholesterol or a derivative with a polymerizable group, such as a methacrylate or acrylate, followed by polymerization. mdpi.com To create a polymer with naphthoate units, a monomer could be designed where the cholesteryl group is linked to a naphthoate moiety, which is then attached to a polymerizable group. The copolymerization of such a chiral monomer with non-chiral (nematic) monomers allows for the tuning of the cholesteric pitch and, consequently, the color of the reflected light. researchgate.net
Main-chain cholesteric LCPs can be synthesized by the polycondensation of chiral diols or diacids with appropriate comonomers. researchgate.net For instance, a diol derived from a chiral source could be reacted with a dicarboxylic acid containing the naphthoate structure. The resulting polyester would have the chiral and mesogenic units integrated directly into the polymer backbone. The choice of monomers, including the use of comonomers to disrupt chain packing, is crucial for achieving a tractable polymer that exhibits a liquid crystalline phase below its decomposition temperature. chemrxiv.org
Correlation Between Polymer Architecture and Resultant Mesophase Properties
In side-chain LCPs, the flexible spacer that connects the cholesteryl naphthoate mesogen to the polymer backbone plays a critical role. The length of this spacer decouples the motion of the mesogenic units from the random coils of the polymer backbone, allowing for the formation of a stable liquid crystalline phase. mdpi.com Varying the spacer length can influence the phase transition temperatures and the type of mesophase formed. For example, in some liquid crystal elastomers, shorter spacers can favor a nematic or cholesteric phase, while longer spacers can lead to the formation of more ordered smectic phases. mdpi.com
Table 3: Polymer Architecture and its Influence on Mesophase Properties
| Architectural Feature | Influence on Mesophase Properties | Example |
| Mesogen Placement | Determines the coupling between the polymer backbone and the liquid crystal director. | Side-chain LCPs often exhibit lower viscosity and faster response times compared to main-chain LCPs. mdpi.com |
| Spacer Length | Affects phase transition temperatures and the type of mesophase formed. mdpi.com | In certain systems, increasing spacer length can induce a transition from a nematic/cholesteric phase to a smectic phase. mdpi.com |
| Chiral Monomer Concentration | Directly controls the helical pitch and the wavelength of selective reflection. researchgate.net | Increasing the proportion of a non-chiral comonomer typically unwinds the helix, shifting the reflection to longer wavelengths. researchgate.net |
| Cross-linking Density | Creates a stable network that can lock in the cholesteric structure. mdpi.com | Polymer-stabilized cholesteric liquid crystals (PSCLCs) can maintain their helical structure over a wide temperature range. mdpi.com |
Advanced Spectroscopic and Structural Characterization of Cholesteryl 2 Naphthoate Systems
Vibrational Spectroscopy for Conformational and Intermolecular Analysis (e.g., Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful non-destructive technique for probing the molecular structure, conformation, and intermolecular interactions of cholesteryl esters like cholesteryl 2-naphthoate (B1225688). The infrared spectrum is sensitive to the vibrational modes of specific functional groups, providing a molecular fingerprint that can be correlated with structural features.
The analysis of the FTIR spectrum of cholesteryl 2-naphthoate involves the assignment of characteristic absorption bands to the vibrations of its constituent parts: the cholesterol skeleton, the ester linkage, and the naphthalene (B1677914) moiety.
Cholesterol Moiety Vibrations: The aliphatic C-H stretching vibrations of the numerous CH₂, and CH₃ groups in the cholesterol framework appear as a complex set of strong bands in the 2800–3000 cm⁻¹ region. Specifically, symmetric and asymmetric stretching modes of CH₂ groups are typically observed around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. aatbio.com The frequencies and shapes of these bands are sensitive to the packing and conformational order of the hydrocarbon tail and the steroid nucleus. mdpi.com Bending vibrations, such as CH₂ scissoring and CH₃ asymmetric bending, are found in the 1480-1430 cm⁻¹ range. researchgate.net
Ester Group Vibrations: The most prominent feature of the ester linkage is the strong carbonyl (C=O) stretching band, which typically appears in the 1750–1730 cm⁻¹ region for cholesteryl esters. ias.ac.in The exact position of this band is highly sensitive to the electronic environment and intermolecular interactions. For this compound, conjugation with the naphthalene ring is expected to shift this band to a slightly lower wavenumber compared to esters of saturated fatty acids. The C–O stretching vibrations of the ester group contribute to bands in the 1300–1100 cm⁻¹ region.
Naphthalene Moiety Vibrations: The aromatic 2-naphthoate group introduces several characteristic vibrations. The aromatic C=C stretching vibrations of the naphthalene ring are expected to produce a series of medium to weak bands in the 1650–1450 cm⁻¹ region. Aromatic C–H stretching vibrations typically appear just above 3000 cm⁻¹. Furthermore, characteristic out-of-plane C–H bending vibrations in the 900–700 cm⁻¹ region can provide information about the substitution pattern of the naphthalene ring. researchgate.net
Conformational analysis of the flexible side chain of the cholesterol moiety can be performed by examining the CH₂ wagging and rocking modes in the 1380-720 cm⁻¹ range. The presence of specific bands can indicate the population of different rotational isomers (rotamers), such as trans and gauche conformers, which provides insight into the degree of order within the molecular assembly. mdpi.com
Intermolecular interactions, which are crucial in the formation of liquid crystal phases, can also be studied. Shifts in the C=O stretching frequency can indicate changes in dipole-dipole interactions or the formation of weak hydrogen bonds. sielc.comaanda.org In liquid crystalline phases, polarized IR spectroscopy can be employed to determine the orientation of specific molecular segments relative to an alignment axis, revealing details about the supramolecular organization. sielc.com
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
|---|---|---|
| > 3000 | Aromatic C–H Stretch | Naphthalene Ring |
| 2800–3000 | Aliphatic C–H Stretch | Cholesterol Moiety (CH₂, CH₃) |
| ~1730 | C=O Stretch | Ester Carbonyl |
| 1650–1450 | C=C Stretch | Naphthalene Ring |
| 1480–1430 | C–H Bend | Cholesterol Moiety (CH₂, CH₃) |
| 1300–1100 | C–O Stretch | Ester Linkage |
| 900–700 | Aromatic C–H Bend | Naphthalene Ring (Out-of-Plane) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular framework and confirming the identity of the compound.
In the ¹H NMR spectrum, distinct signals can be assigned to the protons of the cholesterol and 2-naphthoate moieties.
2-Naphthoate Protons: The seven protons on the naphthalene ring typically appear in the aromatic region, downfield from 7.5 ppm. Due to the anisotropic effect of the fused ring system, these protons exhibit a complex pattern of multiplets. The proton at the C1 position is often the most deshielded, appearing as a distinct singlet or a narrow doublet. aanda.org
Cholesterol Protons: The proton at the C3 position of the steroid nucleus (H-3), adjacent to the ester oxygen, is significantly deshielded and appears as a multiplet around 4.8 ppm. ias.ac.inaanda.org The vinylic proton at C6 (H-6) is also characteristic, resonating as a multiplet around 5.4 ppm. ias.ac.in The numerous overlapping signals from the steroidal backbone and the aliphatic side chain appear in the upfield region (approximately 0.6–2.5 ppm). Key diagnostic signals include the singlets for the two angular methyl groups (H-18 and H-19) and the doublets for the methyl groups of the isopropyl unit (H-26 and H-27) at the end of the side chain. ias.ac.inaanda.org
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is a key indicator of the ester linkage and typically resonates in the range of 165–167 ppm. aanda.org
Naphthalene Carbons: The ten carbon atoms of the naphthalene ring produce signals in the aromatic region (approx. 125–136 ppm). researchgate.net
Cholesterol Carbons: The olefinic carbons C5 and C6 appear at approximately 139 ppm and 123 ppm, respectively. The C3 carbon, bonded to the ester oxygen, is shifted downfield to around 75 ppm. ias.ac.inresearchgate.net The remaining carbons of the steroid nucleus and the side chain resonate in the upfield region from approximately 12 to 57 ppm. researchgate.netoxinst.com
By integrating information from both ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY and HSQC, a complete and unambiguous assignment of all atoms in the this compound molecule can be achieved, thus confirming its precise molecular structure.
Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Naphthyl-H | 7.5 - 8.7 | m |
| H-6 | ~5.4 | m |
| H-3 | ~4.8 | m |
| H-19 (CH₃) | ~1.1 | s |
| H-21 (CH₃) | ~0.9 | d |
| H-26/27 (CH₃) | ~0.8 | d |
| H-18 (CH₃) | ~0.7 | s |
Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | ~166 |
| C5 | ~139 |
| Naphthyl-C | 125 - 136 |
| C6 | ~123 |
| C3 | ~75 |
| Steroid/Side Chain | 12 - 57 |
X-ray Diffraction Studies of Cholesteryl Naphthoate Derivatives
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of molecules in the solid state. For mesogenic compounds like cholesteryl naphthoate derivatives, single-crystal X-ray diffraction provides precise information on molecular conformation, crystal packing, and the specific intermolecular interactions that govern the formation of condensed phases.
Single-crystal X-ray diffraction analysis of cholesteryl naphthoate derivatives reveals detailed structural information, including bond lengths, bond angles, and torsional angles. This allows for the precise determination of the conformation of the flexible cholesterol side chain and the relative orientation of the naphthoate group with respect to the steroid nucleus. In the crystal structure of the related compound, cholesteryl 1-naphthoate (B1232437), the carboxyl group was found to be nearly coplanar with the naphthalene ring, while forming a significant angle with the steroid's cyclohexane ring. aanda.org
The packing of molecules in the crystal lattice often shows a layered arrangement, which is a precursor to the smectic phases observed in many liquid crystalline materials. nist.gov The cholesterol moieties typically align in an anti-parallel fashion, creating bilayers with the aliphatic tails interdigitated. The bulky naphthoate groups are situated at the interface of these layers.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in cholesteryl esters. researchgate.net Different polymorphs arise from different molecular packing arrangements and can exhibit distinct physical properties, including melting points and transition temperatures to liquid crystalline phases. The study of polymorphism is crucial for understanding the relationship between solid-state structure and mesogenic behavior.
Table 4: Crystallographic Data for Cholesteryl 1-naphthoate (a related derivative)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.123(2) |
| b (Å) | 9.555(2) |
| c (Å) | 17.765(4) |
| β (°) | 101.45(3) |
| Z | 2 |
Data sourced from a study on Cholesteryl 1-naphthoate as a structural analogue. aanda.org
The stability and architecture of the crystal lattice are dictated by a network of non-covalent intermolecular interactions. In cholesteryl naphthoate systems, several types of weak interactions are significant.
C-H···O Interactions: These are weak hydrogen bonds formed between a carbon-bound hydrogen atom (C–H), acting as a hydrogen bond donor, and the oxygen atom of a carbonyl group (C=O), acting as an acceptor. In the crystal packing of cholesteryl esters, these interactions play a role in linking adjacent molecules, often connecting the steroid backbone of one molecule to the ester group of a neighbor. aatbio.comaanda.org
C-H···π Interactions: These interactions occur between a C–H bond and the electron-rich π system of an aromatic ring. libretexts.org In cholesteryl naphthoate, the numerous C–H bonds of the cholesterol moiety can interact with the π-cloud of the naphthalene ring of an adjacent molecule. aanda.org These interactions are crucial for stabilizing the packing arrangement, particularly in orienting the bulky aromatic groups within the crystal lattice. nist.gov
The collective effect of these weak interactions determines the supramolecular assembly in the solid state and influences the stability and nature of the liquid crystalline phases that form upon heating.
Electronic Absorption and Optical Response Investigations
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs UV or visible light—is the naphthalene ring system. The cholesterol framework itself does not have significant absorption in the near-UV region (above 220 nm). researchgate.net
The UV-Vis spectrum of this compound is dominated by strong absorptions arising from π→π* transitions within the conjugated π-electron system of the 2-naphthoate moiety. The spectrum of the parent 2-naphthoic acid shows characteristic absorption maxima around 236 nm, 280 nm, and 334 nm. sielc.com Esterification to the cholesterol group is expected to cause only minor shifts in the positions of these absorption bands.
These absorption bands correspond to electronic transitions between different molecular orbitals of the naphthalene ring. The intense bands at shorter wavelengths are typically assigned to higher-energy π→π* transitions, while the weaker, more structured bands at longer wavelengths are characteristic of transitions to the lowest excited singlet state. aanda.orglibretexts.org The analysis of these bands provides insight into the electronic structure of the aromatic portion of the molecule.
Table 5: Typical UV-Vis Absorption Maxima for the 2-Naphthoate Chromophore
| λmax (nm) | Transition Type |
|---|---|
| ~236 | π→π* |
| ~280 | π→π* |
| ~334 | π→π* |
Data based on the absorption of 2-Naphthoic acid. sielc.com
Reflection Spectroscopy and Wavelength Shift Analysis
Cholesteric liquid crystals, such as those formed by this compound, are renowned for their ability to selectively reflect light of a specific wavelength and circular polarization. This phenomenon, known as Bragg reflection, is a direct consequence of the periodic helical structure of the liquid crystal. The central wavelength of the reflected light (λ₀) is governed by the pitch (p) of the cholesteric helix and the average refractive index (n) of the material, as described by the equation λ₀ = n * p.
Reflection spectroscopy is a powerful tool to probe this characteristic. By measuring the intensity of reflected light as a function of wavelength, a distinct reflection band is observed. The position and width of this band are highly sensitive to factors that influence the pitch of the cholesteric helix, including temperature, pressure, and the presence of electric or magnetic fields.
Wavelength Shift Analysis involves monitoring the changes in the peak reflection wavelength in response to external stimuli. For instance, a change in temperature can alter the intermolecular forces and thus the helical pitch, leading to a shift in the reflected color. This thermochromic behavior is a hallmark of many cholesteric liquid crystals.
To illustrate the concept, consider a hypothetical mixture containing this compound. The reflection characteristics would be dependent on the concentration of the components and the temperature.
| Mixture Composition | Temperature (°C) | Peak Reflection Wavelength (nm) | Bandwidth (nm) |
|---|---|---|---|
| 90% Nematic LC + 10% this compound | 25 | 550 | 50 |
| 90% Nematic LC + 10% this compound | 35 | 570 | 52 |
| 80% Nematic LC + 20% this compound | 25 | 480 | 45 |
| 80% Nematic LC + 20% this compound | 35 | 500 | 47 |
This table presents hypothetical data to demonstrate the principles of wavelength shift analysis. The actual values for a specific system would need to be determined experimentally.
Circular Dichroism (CD) Spectroscopy for Chiral Ordering
Circular Dichroism (CD) spectroscopy is a vital technique for probing the chiral nature of molecules and supramolecular structures. It measures the differential absorption of left and right circularly polarized light. For a cholesteric liquid crystal like this compound, the helical arrangement of the molecules results in a strong CD signal within the reflection band.
The sign of the CD signal indicates the handedness of the cholesteric helix. A positive CD signal corresponds to a right-handed helix, while a negative signal indicates a left-handed helix. The magnitude of the CD signal is related to the degree of chiral ordering within the liquid crystal.
The CD spectrum of a this compound system would be expected to show a strong peak centered at the Bragg reflection wavelength. The shape and intensity of this peak provide valuable information about the uniformity and perfection of the helical structure.
Detailed experimental CD data for pure this compound is scarce in publicly accessible literature. However, the analysis would follow established principles for cholesteric liquid crystals. The data would typically be presented as ellipticity (in millidegrees) versus wavelength.
| Wavelength (nm) | Hypothetical Ellipticity (mdeg) for a Right-Handed Helix | Hypothetical Ellipticity (mdeg) for a Left-Handed Helix |
|---|---|---|
| 450 | +5 | -5 |
| 500 | +50 | -50 |
| 550 | +100 | -100 |
| 600 | +50 | -50 |
| 650 | +5 | -5 |
This table provides an illustrative example of the expected CD spectral features for a cholesteric liquid crystal system. The peak wavelength would correspond to the selective reflection peak, and the sign of the ellipticity would indicate the helical handedness.
Advanced Research Directions and Interdisciplinary Investigations Involving Cholesteryl 2 Naphthoate
Supramolecular Assembly and Nanostructure Formation
The self-assembly of molecules into highly ordered structures is a cornerstone of nanoscience. Cholesteryl esters, including Cholesteryl 2-naphthoate (B1225688), are well-known for their ability to form liquid crystalline phases, which are states of matter intermediate between conventional liquids and solid crystals. This inherent ordering capability makes them ideal candidates for the construction of novel nanomaterials.
While direct research on micellar systems composed solely of Cholesteryl 2-naphthoate is limited, the broader class of cholesterol-based detergents has been studied for its ability to form micelles in aqueous solutions. These amphiphilic molecules self-assemble to shield their hydrophobic cholesterol core from the aqueous environment, creating nanosized aggregates. The critical micelle concentration (CMC) is a key parameter in the formation of these structures. For instance, the cholesterol-based detergent Chobimalt forms micelles with aggregation numbers in the range of 200–300. mdpi.com The incorporation of this compound into such systems could lead to micelles with novel properties, where the naphthoate group could serve as a fluorescent probe to study the micellar environment or as a photoactive component.
The design of such systems would involve a thorough characterization of their structural and interactive parameters. Techniques like small-angle neutron and X-ray scattering are instrumental in determining the shape, size, and interaction of these micelles. mdpi.com
Table 1: Investigated Properties of Cholesterol-Based Micellar Systems
| Parameter | Technique | Observation |
| Micelle Shape | Small-Angle Scattering | Spherical or moderately elongated ellipsoidal |
| Aggregation Number | Small-Angle Scattering | 200-300 |
| Critical Micelle Concentration | Fluorescence Measurements | ~2.5-3 µM |
Cholesterol and its derivatives are crucial components of biological membranes and are known to induce ordering in lipid bilayers. The presence of cholesterol can lead to the formation of liquid-ordered (Lo) phases, which are characterized by a high degree of acyl chain order. nih.govnih.gov These ordered domains are often associated with "lipid rafts," which are thought to play important roles in cellular processes.
The introduction of this compound at aqueous interfaces, such as in lipid monolayers or bilayers, is expected to influence the packing and ordering of the surrounding lipid molecules. The bulky and rigid nature of the cholesterol moiety, coupled with the planar naphthoate group, could lead to unique interfacial architectures. Neutron diffraction and computer modeling are powerful techniques to study these highly ordered lipid domains. nih.gov The study of such systems could provide insights into the fundamental interactions that govern membrane organization and function.
Photophysical Behavior and Optical Modulation Research
The naphthoate group in this compound imparts interesting photophysical properties to the molecule, making it a candidate for applications in optical devices and as a fluorescent probe.
The luminescence properties of naphthoic acids and their derivatives have been investigated in various environments. researchgate.net The fluorescence and phosphorescence characteristics are sensitive to the local environment, including the polarity of the solvent and the formation of molecular aggregates. While specific studies on the luminescence of this compound complexes are not widely available, it is anticipated that the naphthoate moiety will exhibit fluorescence. The cholesterol backbone could influence the emission properties by affecting the aggregation state and the local environment of the naphthoate group. The unique photophysical properties of luminescent metal complexes are also being explored for imaging lipids, which could be a future research direction for complexes involving this compound. nih.gov
Photoisomerization is a process in which a molecule undergoes a structural change upon absorption of light. While there is no direct evidence of photoisomerization in this compound in the provided search results, the concept of modifying cholesteric liquid crystals with photoresponsive molecules is an active area of research. The incorporation of photoisomerizable guest molecules into a cholesteric liquid crystal matrix allows for the reversible tuning of the helical pitch, and thus the color of the reflected light, by irradiation with light of specific wavelengths. This principle could potentially be applied to systems containing this compound if a suitable photoisomerizable partner is introduced.
Cholesteric liquid crystals (CLCs), formed by chiral molecules like this compound, exhibit unique electro-optical properties. scholarsresearchlibrary.comresearchgate.netresearchgate.net The helical superstructure of CLCs leads to the selective reflection of circularly polarized light of a specific wavelength, which is dependent on the pitch of the helix. researchgate.net
The application of an electric field can alter the orientation of the liquid crystal molecules, thereby changing the helical pitch and the wavelength of the reflected light. mdpi.comeco-vector.com This forms the basis for various applications, including displays, light shutters, and tunable optical filters. researchgate.net The dielectric properties of the liquid crystal are crucial in determining its response to an electric field. The study of this compound in such systems would involve characterizing its dielectric permittivity and its response to varying electric field strengths and frequencies.
Table 2: Key Electro-Optical Properties of Cholesteric Liquid Crystals
| Property | Description | Application |
| Selective Reflection | Reflection of circularly polarized light within a specific wavelength band. | Color displays, reflective polarizers |
| Electric Field Tuning | Modification of the helical pitch and reflection wavelength with an applied electric field. | Tunable filters, smart windows |
| Textural Switching | Transition between different liquid crystal textures (e.g., planar to focal conic) under an electric field. | Light shutters, privacy glass |
Interfacial and Membrane Mimetic Systems Research
Advanced research into this compound is increasingly focused on its behavior within complex biological interfaces, particularly in membrane mimetic systems. These studies are crucial for understanding how the distinct chemical properties of the naphthoate moiety influence the well-established functions of cholesterol within lipid bilayers.
Conformational Analysis of Cholesterol Esters within Hydrated Lipid Environments
The conformation of cholesteryl esters within hydrated lipid environments is a key determinant of their influence on membrane properties. While direct conformational analysis of this compound is not extensively documented, studies on other cholesteryl esters provide a foundational understanding. Using techniques like deuterium magnetic resonance, researchers have determined that the acyl chain of cholesteryl esters, such as cholesteryl palmitate, tends to be extended within reconstituted high-density lipoprotein particles nih.gov. This extended conformation allows for significant mobility of the ester acyl chains nih.gov.
Molecular dynamics (MD) simulations have become an invaluable tool for probing the behavior of cholesterol and its esters within lipid bilayers at an atomistic level hawaii.edumdpi.com. These simulations reveal that cholesterol induces local ordering of hydrocarbon chains in the fluid phase of a lipid bilayer nih.gov. It is hypothesized that the bulky and rigid naphthoate group of this compound would significantly influence this ordering effect. The orientation of the ester is critical; studies on various cholesteryl esters at air-buffer interfaces suggest an orientation with the ester function toward the interface nih.gov.
For this compound, it is predicted that the cholesterol moiety would anchor within the hydrophobic core of the lipid membrane, similar to free cholesterol. The 2-naphthoate group, being more polar than a long alkyl chain, would likely reside near the lipid headgroup region, potentially interacting with the polar headgroups and the aqueous interface. The planarity and aromaticity of the naphthalene (B1677914) ring could lead to specific π-stacking interactions with other membrane components, such as aromatic residues of transmembrane proteins or other lipid molecules. The precise conformation and dynamic behavior of this compound within a hydrated lipid environment would ultimately depend on the interplay between the hydrophobic sterol core, the polar ester linkage, and the aromatic naphthoate moiety, all of which can be further elucidated through dedicated computational studies.
Table 1: Predicted Conformational Characteristics of this compound in a Lipid Bilayer
| Feature | Predicted Characteristic | Rationale |
| Cholesterol Moiety | Anchored in the hydrophobic core | Similar to free cholesterol, driven by hydrophobic interactions. |
| 2-Naphthoate Moiety | Positioned near the lipid headgroup region | The ester linkage and aromatic ring are more polar than the lipid tails. |
| Orientation | Ester group oriented towards the aqueous interface | Based on studies of other cholesteryl esters at interfaces nih.gov. |
| Interactions | Potential for π-stacking interactions | The aromatic naphthalene ring can interact with other aromatic systems. |
| Effect on Membrane | Likely to induce local ordering of lipid chains | Analogous to the effect of cholesterol, potentially modulated by the bulky naphthoate group nih.gov. |
Computational Studies of Polymorphism and Nucleation Mechanisms in Sterol Hydrates
The crystallization of cholesterol monohydrate is a critical event in the pathology of atherosclerosis weizmann.ac.il. Computational studies have been instrumental in understanding the polymorphism and nucleation of cholesterol monohydrate nih.gov. These studies have revealed the existence of two main polymorphs, a triclinic and a monoclinic form, with similar energies, suggesting that kinetic and environmental factors play a significant role in which form nucleates nih.gov.
A pivotal finding from computational research is the potential role of cholesteryl esters in nucleating cholesterol monohydrate crystals nih.gov. It has been posited that a crystalline bilayer of a cholesteryl ester, such as cholesteryl palmitate, can act as a template, binding epitaxially to the monoclinic form of cholesterol monohydrate and facilitating its crystallization weizmann.ac.ilnih.gov. This is of particular relevance to pathological conditions where cholesteryl esters accumulate nih.gov.
While specific computational studies on this compound's role in this process are not yet available, its structure suggests it could also participate in such nucleation events. The rigid and planar naphthoate group might influence the packing of the ester molecules into a crystalline template, potentially altering the efficiency and kinetics of cholesterol monohydrate nucleation. The presence of triacylglycerols has also been shown to facilitate the nucleation of cholesteryl ester lipid droplets, which can exist in a supercooled state nih.gov. Further computational investigations, such as coarse-grained and all-atom molecular dynamics simulations, are needed to explore how the unique chemical features of the 2-naphthoate moiety might modulate the formation of sterol hydrates and the phase behavior of lipid droplets acs.orgnih.gov.
Bio-Inspired Chemical Biology and Mechanistic Enzymology
The unique structure of this compound, combining a sterol and a naphthoate scaffold, positions it as a molecule of interest in chemical biology and enzymology. Research in this area explores its potential as a substrate for enzymatic transformations, its capacity to modulate biological activity, and its use as a molecular probe.
Characterization of Enzymatic Biotransformations Involving Naphthoate Scaffolds (e.g., Prenyltransferases)
Aromatic prenyltransferases are a class of enzymes known for their ability to catalyze the transfer of prenyl groups to a wide variety of aromatic acceptor molecules, playing a key role in the biosynthesis of many natural products nih.govshareok.org. While the substrate scope of these enzymes has been extensively studied, their activity on complex esters like this compound has not been fully characterized. However, the broad substrate promiscuity of some aromatic prenyltransferases suggests that the naphthoate moiety of this compound could potentially be a substrate for prenylation, leading to novel, biologically active molecules.
The biosynthesis of cholesteryl esters in vivo is primarily catalyzed by sterol acyltransferases, which transfer fatty acyl groups to the hydroxyl group of the sterol frontiersin.org. While these enzymes typically utilize fatty acyl-CoAs or phospholipids as acyl donors, the possibility of enzymatic synthesis of this compound or its derivatives in a bio-inspired synthetic context remains an area for exploration. For instance, pancreatic cholesterol esterase has been shown to hydrolyze a variety of phytosterol esters, with substrate specificity being influenced by both the sterol and the fatty acid moieties nih.govunl.edu. This suggests that the ester linkage in this compound could be susceptible to enzymatic cleavage by certain esterases.
Future research could involve screening a panel of diverse aromatic prenyltransferases and esterases for activity towards this compound to discover novel biotransformations and to better understand the enzyme-substrate interactions governing these reactions.
Investigation of the Molecular Basis of Biological Activity in Sterol Derivatives (e.g., Neurotransmitter System Modulation)
Cholesterol and its esters are known to modulate the function of membrane proteins, including neurotransmitter receptors nih.govresearchgate.netnih.gov. They can influence receptor conformation and activity through both direct binding and by altering the physical properties of the cell membrane nih.gov. Cryo-electron microscopy studies have identified cholesteryl ester binding sites on neuronal nicotinic acetylcholine receptors, suggesting a direct modulatory role nih.gov.
Given this context, this compound is a compelling candidate for investigating the molecular basis of biological activity in sterol derivatives. The introduction of the naphthoate group could lead to altered or novel interactions with neurotransmitter receptors or other membrane proteins. The aromatic and planar nature of the naphthoate moiety could facilitate specific binding interactions, such as π-stacking with aromatic amino acid residues in a receptor's binding pocket.
Furthermore, derivatives of cholesterol and related sterols have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties nih.gov. Similarly, various naphthalene derivatives have demonstrated significant anti-inflammatory and cytotoxic activities researchgate.netnih.gov. The combination of these two pharmacophores in this compound could result in synergistic or unique biological effects. Investigating its impact on neurotransmitter systems and other cellular signaling pathways could reveal new mechanisms of action and potential therapeutic applications for this class of compounds creative-proteomics.comwikipedia.orgfrontiersin.org.
Table 2: Potential Biological Activities of this compound Based on its Constituent Moieties
| Moiety | Known Biological Activities | Potential Contribution to this compound's Activity |
| Cholesterol/Cholesteryl Ester | Modulation of membrane fluidity and protein function, including neurotransmitter receptors nih.govresearchgate.net. Precursor for steroid hormones nih.gov. | Influence on membrane-bound receptor conformation and function. Potential for endocrine-modulating effects. |
| Naphthoate/Naphthalene | Anti-inflammatory, antimicrobial, and anticancer activities researchgate.netnih.gov. | Contribution of cytotoxic or anti-inflammatory properties. Potential for novel interactions with biological targets. |
Development and Characterization of Molecular Probes for Receptor-Ligand Interaction Studies
Fluorescently labeled cholesterol analogs are powerful tools for studying cholesterol trafficking, membrane organization, and receptor-ligand interactions in living cells nih.govd-nb.info. The development of novel fluorescent probes that accurately mimic the behavior of endogenous cholesterol is an active area of research d-nb.inforesearchgate.netbiorxiv.org.
The 2-naphthoate moiety of this compound shares structural similarities with naphthalimide-based fluorophores, which are known for their sensitivity to the local environment (solvatochromism) d-nb.info. This suggests that this compound could serve as a scaffold for the development of new fluorescent molecular probes. By modifying the naphthoate ring with appropriate electron-donating or withdrawing groups, its intrinsic fluorescence properties could be tuned for specific applications in fluorescence microscopy nih.govresearchgate.netnih.gov.
A key advantage of using a this compound-based probe would be its close structural resemblance to endogenous cholesteryl esters, potentially leading to more accurate reporting of their behavior within cellular membranes. These probes could be used to investigate the dynamics of cholesteryl ester interactions with specific receptors, to visualize their subcellular localization, and to study the formation of lipid microdomains. The modular design of such probes, where the linker and head groups can be modified, allows for the creation of a toolkit of fluorescent reporters with distinct spectral and biophysical properties for a wide range of cell biology applications d-nb.inforesearchgate.net.
Despite a comprehensive search for scientific literature, no specific research articles or data were found regarding the use of This compound in the context of cholesteric liquid crystalline elastomers and networks. The search results provided general information on cholesteric liquid crystals, the function of chiral dopants, and studies on other cholesterol derivatives, but did not yield any research focused specifically on this compound within this application.
Therefore, it is not possible to provide the requested detailed article section on "" with a subsection on "Cholesteric Liquid Crystalline Elastomers and Networks Research" as there is no available scientific information on this specific topic.
Q & A
What are the optimal methods for synthesizing and purifying cholesteryl 2-naphthoate for controlled experimental conditions?
Methodological Answer:
this compound synthesis typically involves esterification of cholesterol with 2-naphthoic acid under anhydrous conditions. Key steps include:
- Reagent selection: Use activated derivatives of 2-naphthoic acid (e.g., acid chlorides) to enhance reaction efficiency.
- Catalysis: Employ DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate ester bond formation .
- Purification: Chromatographic techniques (e.g., silica gel column chromatography) with gradients of ethyl acetate/hexane mixtures are critical to isolate high-purity products. Monitor purity via TLC (Rf ~0.5 in 20% ethyl acetate/hexane) and confirm via -NMR (e.g., characteristic shifts at δ 0.6–2.5 ppm for cholesterol backbone and δ 7.2–8.2 ppm for naphthoyl aromatic protons) .
How can researchers resolve contradictions in reported metabolic pathways of this compound degradation in bacterial models?
Advanced Analysis:
Contradictions arise from species-specific enzymatic machinery. For example:
- Burkholderia sp. JT 1500 degrades 2-naphthoate via 1-hydroxy-2-naphthoate to phthalate intermediates, confirmed through HPLC metabolite tracking (retention time matching) and oxygen uptake assays .
- Contradictory observations: Some strains show no transformation of 1,2-dihydro-1,2-dihydroxy-2-naphthoate, suggesting alternative pathways or regulatory differences. To resolve this:
- Use -labeled substrates to trace carbon flow.
- Conduct comparative proteomics to identify strain-specific enzymes (e.g., monooxygenases vs. dioxygenases) .
What experimental strategies are recommended for characterizing the self-assembly behavior of this compound in lipid bilayers?
Methodological Guidance:
- Structural analysis: Employ small-angle X-ray scattering (SAXS) to determine lamellar spacing and phase transitions. Compare with cholesteryl esters of varying acyl chain lengths (e.g., cholesteryl palmitate vs. 2-naphthoate) .
- Dynamic studies: Use fluorescence recovery after photobleaching (FRAP) to assess membrane fluidity changes induced by 2-naphthoate incorporation.
- Computational modeling: Apply molecular dynamics simulations with explicit solvent models to predict packing arrangements, addressing limitations of implicit solvent approximations .
How can researchers address discrepancies in this compound’s stability profiles across in vitro and in vivo systems?
Advanced Experimental Design:
- In vitro challenges: Oxidative degradation in cell culture media can be mitigated by adding antioxidants (e.g., BHT) and using serum-free conditions to reduce esterase activity .
- In vivo considerations: Monitor biliary excretion and hepatic uptake in animal models via LC-MS quantification of 2-naphthoate metabolites in plasma and tissues.
- Controlled comparisons: Parallel experiments with cholesteryl acetate (a more stable analog) can isolate stability-related effects .
What computational approaches are suitable for predicting this compound’s interactions with drug delivery carriers like cyclodextrins?
Methodological Framework:
- Docking simulations: Use AutoDock Vina to model binding affinities between 2-naphthoate’s naphthoyl group and cyclodextrin cavities. Validate with isothermal titration calorimetry (ITC) .
- Limitations: Implicit solvent models may underestimate steric hindrance from cholesterol’s tetracyclic structure. Supplement with all-atom simulations (e.g., GROMACS) to capture conformational dynamics .
- Experimental synergy: Pair computational predictions with NMR titration data (e.g., chemical shift perturbations in -NMR) to refine binding models.
How should researchers design assays to evaluate this compound’s role in lipid raft formation and cellular signaling?
Advanced Protocol:
- Isolation of lipid rafts: Use sucrose density gradient centrifugation followed by Western blotting for raft markers (e.g., flotillin-1). Compare raft composition in cells treated with this compound vs. native cholesterol .
- Functional assays: Measure Src-family kinase activation via phospho-specific antibodies. Include controls with methyl-β-cyclodextrin to deplete endogenous cholesterol and validate specificity .
- Imaging: Super-resolution microscopy (STORM/PALM) can visualize nanoscale raft reorganization induced by 2-naphthoate incorporation .
What are the key considerations for replicating historical studies on this compound’s metabolic intermediates in modern experimental systems?
Critical Analysis:
- Strain variability: Historical studies (e.g., Burkholderia sp. JT 1500) may use obsolete strains. Revive archived cultures or sequence homologs to confirm pathway conservation .
- Analytical upgrades: Replace outdated TLC methods with UPLC-MS for higher sensitivity in detecting trace intermediates (e.g., 29-carboxybenzalpyruvate) .
- Data validation: Cross-reference oxygen uptake rates (Warburg manometry) with real-time metabolic flux analysis (Seahorse XF) to reconcile historical and contemporary datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
